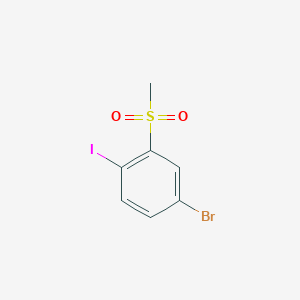

4-Bromo-1-iodo-2-(methylsulfonyl)benzene

Beschreibung

4-Bromo-1-iodo-2-(methylsulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), iodine (position 1), and a methylsulfonyl group (position 2). This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (sulfonyl) and heavy halogen substituents. The methylsulfonyl group enhances electrophilicity, making it a valuable intermediate in cross-coupling reactions and drug design .

Eigenschaften

Molekularformel |

C7H6BrIO2S |

|---|---|

Molekulargewicht |

361.00 g/mol |

IUPAC-Name |

4-bromo-1-iodo-2-methylsulfonylbenzene |

InChI |

InChI=1S/C7H6BrIO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

InChI-Schlüssel |

QIYXNJLQCIVMAK-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with similar substituents. Below is a detailed analysis:

Halogenated Methylsulfonyl Benzenes

4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7):

- Structural difference : Replaces iodine at position 1 with a methyl group.

- Reactivity : The absence of iodine reduces steric hindrance, favoring nucleophilic substitution at position 1. However, the methyl group diminishes electrophilicity compared to the iodo derivative .

- Applications : Primarily used in agrochemical intermediates due to its lower cost and stability.

4-Bromo-2-(methylsulfonyl)benzoic acid (CAS 142994-02-3):

- Structural difference : Introduces a carboxylic acid group, increasing hydrophilicity.

- Reactivity : The acid group enables conjugation with amines or alcohols, broadening its utility in peptide-mimetic drug synthesis.

- Applications : Used in designing enzyme inhibitors targeting carboxylase enzymes .

Halogenated Benzene Derivatives Without Sulfonyl Groups

4-Bromo-2-iodo-1-methylbenzene (CAS 260558-15-4):

- Structural difference : Lacks the methylsulfonyl group at position 2.

- Reactivity : The absence of the sulfonyl group reduces electron-withdrawing effects, making the ring less reactive toward electrophilic substitution.

- Applications : A precursor in Suzuki-Miyaura coupling reactions for synthesizing biaryl pharmaceuticals .

- 1-Bromo-2-iodo-4-methylbenzene (CAS 858841-53-9): Structural similarity: Shares bromine and iodine substituents but positions differ. Reactivity: The meta-methyl group sterically hinders coupling reactions at position 3. Applications: Limited to niche synthetic routes requiring steric modulation .

Methoxy- and Methoxymethoxy-Substituted Analogs

4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7):

- 4-Benzyloxy-2-bromo-1-methoxybenzene: Structural difference: Benzyloxy and methoxy groups introduce steric bulk. Reactivity: The benzyloxy group allows for deprotection strategies in multi-step syntheses. Applications: Intermediate in flavonoid and polyphenol synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| 4-Bromo-1-iodo-2-(methylsulfonyl)benzene | C₇H₅BrIO₂S | Br (4), I (1), SO₂Me (2) | High electrophilicity, cross-coupling | Drug intermediates, PPAR agonists |

| 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | C₈H₈BrO₂S | Br (4), Me (1), SO₂Me (2) | Moderate electrophilicity | Agrochemicals |

| 4-Bromo-2-iodo-1-methylbenzene | C₇H₆BrI | Br (4), I (2), Me (1) | Steric hindrance | Biaryl synthesis |

| 4-Bromo-2-iodo-1-methoxybenzene | C₇H₆BrIO | Br (4), I (2), OMe (1) | Directed metalation | Natural product scaffolds |

Key Research Findings

- Synthetic Utility: The methylsulfonyl group in this compound enhances regioselectivity in Ullmann coupling reactions compared to non-sulfonyl analogs, as observed in the synthesis of PPAR agonists .

- Biological Relevance : Methylsulfonyl benzene derivatives exhibit higher binding affinity to PPARγ receptors than methoxy or methyl analogs, attributed to the sulfonyl group’s polarity and hydrogen-bonding capacity .

- Stability : Heavy halogen substituents (Br, I) improve thermal stability, making the compound suitable for high-temperature reactions, unlike fluoro or chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.